molecular formula C7H18Cl2N2 B12992766 (2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride

(2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B12992766
M. Wt: 201.13 g/mol
InChI Key: HXANKZDMOOTXLX-GPJOBVNKSA-N
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Description

(2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its two chiral centers, making it an important molecule for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or imine, using chiral reducing agents or catalysts. The reaction conditions often include low temperatures and specific solvents to maintain the stereochemical integrity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or imines, while reduction can produce various amine derivatives .

Scientific Research Applications

(2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride is unique due to its specific chiral centers and the resulting stereochemical properties. This makes it particularly valuable in stereoselective synthesis and as a chiral auxiliary in various chemical reactions .

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(2R,3R)-1,2-dimethylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-6-7(8)4-3-5-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1

InChI Key

HXANKZDMOOTXLX-GPJOBVNKSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C)N.Cl.Cl

Canonical SMILES

CC1C(CCCN1C)N.Cl.Cl

Origin of Product

United States

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